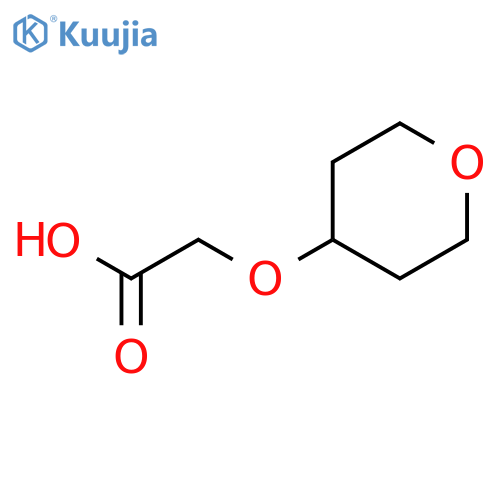

Cas no 160251-58-1 (2-(oxan-4-yloxy)acetic acid)

2-(oxan-4-yloxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-[(tetrahydro-2H-pyran-4-yl)oxy]Acetic acid

- 2-(oxan-4-yloxy)acetic acid

- 2-((Tetrahydro-2H-pyran-4-yl)oxy)acetic acid

- A1-08640

- 160251-58-1

- SCHEMBL360662

- CS-0197816

- Acetic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]-

- EN300-77520

- [2-(Tetrahydro-2H-pyran-4-yloxy)]acetic acid

- Z802587584

- AKOS008146704

- LLDMKMJATGCDPO-UHFFFAOYSA-N

- F8880-5148

- F70683

- (OXAN-4-YLOXY)ACETIC ACID

- 2-((Tetrahydro-2H-pyran-4-yl)oxy)aceticacid

- (Tetrahydro-2H-pyran-4-yloxy)acetic acid, AldrichCPR

- DA-09704

- Acetic acid, [(tetrahydro-2H-pyran-4-yl)oxy]-

- KGA25158

- 844-646-9

-

- インチ: InChI=1S/C7H12O4/c8-7(9)5-11-6-1-3-10-4-2-6/h6H,1-5H2,(H,8,9)

- InChIKey: LLDMKMJATGCDPO-UHFFFAOYSA-N

- SMILES: C1COCCC1OCC(=O)O

計算された属性

- 精确分子量: 160.07355886g/mol

- 同位素质量: 160.07355886g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 128

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

- XLogP3: 0.1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: NA

- Boiling Point: 333.2±32.0 °C at 760 mmHg

- じょうきあつ: 0.0±1.5 mmHg at 25°C

2-(oxan-4-yloxy)acetic acid Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(oxan-4-yloxy)acetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77520-1.0g |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 95.0% | 1.0g |

$380.0 | 2025-02-22 | |

| Enamine | EN300-77520-5.0g |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 95.0% | 5.0g |

$900.0 | 2025-02-22 | |

| TRC | E590308-100mg |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 100mg |

$ 250.00 | 2022-06-05 | ||

| TRC | E590308-10mg |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | E590308-50mg |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 50mg |

$ 160.00 | 2022-06-05 | ||

| Enamine | EN300-77520-0.05g |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 95.0% | 0.05g |

$88.0 | 2025-02-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10706-1G |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 95% | 1g |

¥ 2,884.00 | 2023-04-03 | |

| Enamine | EN300-77520-0.1g |

2-(oxan-4-yloxy)acetic acid |

160251-58-1 | 95.0% | 0.1g |

$132.0 | 2025-02-22 | |

| A2B Chem LLC | AA82500-100mg |

2-(Oxan-4-yloxy)acetic acid |

160251-58-1 | 95% | 100mg |

$115.00 | 2024-04-20 | |

| Aaron | AR001SI8-500mg |

Acetic acid, 2-[(tetrahydro-2H-pyran-4-yl)oxy]- |

160251-58-1 | 97% | 500mg |

$214.00 | 2025-01-21 |

2-(oxan-4-yloxy)acetic acid 関連文献

-

1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

2-(oxan-4-yloxy)acetic acidに関する追加情報

Professional Introduction to 2-(oxan-4-yloxy)acetic acid (CAS No. 160251-58-1)

2-(oxan-4-yloxy)acetic acid, with the chemical formula C₆H₁₀O₅, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 160251-58-1, has garnered attention due to its versatile structural features and potential applications in drug development. The presence of both an ester and an hydroxyl group in its molecular framework makes it a valuable intermediate in the synthesis of various bioactive molecules.

The structural motif of 2-(oxan-4-yloxy)acetic acid consists of a tetrahydropyran ring linked to an acetic acid moiety through an ether oxygen. This configuration imparts unique reactivity patterns, enabling its use as a building block in the construction of more complex pharmacophores. The tetrahydropyran ring, also known as oxan, is a common scaffold in medicinal chemistry due to its ability to mimic the piperidine scaffold, which is frequently found in biologically active compounds.

In recent years, 2-(oxan-4-yloxy)acetic acid has been explored in the context of developing novel therapeutic agents. Its dual functionality allows for selective modifications at both the ester and hydroxyl positions, facilitating the synthesis of diverse derivatives. These derivatives have shown promise in various preclinical studies as potential candidates for treating inflammatory disorders, metabolic diseases, and even certain types of cancer.

One of the most compelling aspects of 2-(oxan-4-yloxy)acetic acid is its role as a precursor in the synthesis of enzyme inhibitors. The tetrahydropyran ring can interact with specific binding pockets on enzymes, while the acetic acid moiety can serve as a hinge region for further functionalization. This has led to several research groups investigating its utility in developing inhibitors targeting enzymes such as kinases and proteases, which are critical players in many disease pathways.

Recent advancements in computational chemistry have further highlighted the potential of 2-(oxan-4-yloxy)acetic acid. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into drug-like scaffolds by optimizing its connectivity and substituent patterns. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity, paving the way for more efficient drug discovery processes.

The pharmaceutical industry has also shown interest in 2-(oxan-4-yloxy)acetic acid due to its potential as a chiral building block. The tetrahydropyran ring possesses inherent stereochemistry that can be leveraged to produce enantiomerically pure compounds. Such compounds are often preferred in drug development due to their improved pharmacokinetic properties and reduced side effects. Several companies are currently exploring synthetic routes to produce enantiomerically enriched forms of this compound for use in next-generation therapeutics.

Moreover, 2-(oxan-4-yloxy)acetic acid has found applications beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as a ligand in catalytic systems and as a chiral auxiliary in asymmetric synthesis. These applications underscore the compound's versatility and highlight its importance in synthetic organic chemistry.

The synthesis of 2-(oxan-4-yloxy)acetic acid itself is an area of active research. While several synthetic routes have been reported, optimizing these methods for high yield and scalability remains a key challenge. Recent reports have focused on green chemistry approaches, utilizing biocatalysis and solvent-free conditions to improve sustainability. These efforts align with broader trends in pharmaceutical manufacturing aimed at reducing environmental impact while maintaining high product quality.

In conclusion, 2-(oxan-4-yloxy)acetic acid (CAS No. 160251-58-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, coupled with its versatility as a synthetic intermediate, make it a valuable asset for chemists working on drug discovery and organic synthesis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics for various human diseases.

160251-58-1 (2-(oxan-4-yloxy)acetic acid) Related Products

- 2639424-91-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyrazolo1,5-a1,3,5triazine-7-carboxylic acid)

- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)

- 1525881-10-0(2-oxo-3-(propan-2-yl)pyrrolidine-3-carboxylic acid)

- 2168216-73-5(9-(methoxymethyl)-3,3-dimethyl-2,6-dioxa-10-azaspiro4.5decane)

- 1864739-96-7(3-(Azetidine-1-carbonyl)-5-bromopyridin-2-amine)

- 1694365-02-0(1-Azido-3-iodo-2-methylbenzene)

- 1465754-53-3(3-Pyrrolidinecarboxylic acid, 1-(4-bromo-3-fluorophenyl)-5-oxo-)

- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)

- 1183454-77-4(4-bromo-N-(4-hydroxyphenyl)methyl-N-methyl-1H-pyrrole-2-carboxamide)

- 2680756-98-1(2-2,2,2-trifluoro-N-(5-nitropyridin-2-yl)acetamidoacetic acid)